Quantitation Linearity, Accuracy & Precision
In a validated UPLC-MS method for the determination of galanthamine in guinea pig plasma, Galanthamine-O-methyl-d3 (referred to as galantamine-d3) was employed as the internal standard, achieving a linear analytical range of 2-2000 ng/mL, intra- and inter-day accuracy between 96.8% and 101%, and precision (RSD) of less than 4.88% [1]. This level of performance, enabled by the deuterated internal standard, is essential for generating reliable pharmacokinetic data and meets the acceptance criteria of the US FDA bioanalytical guidance [1].
| Evidence Dimension | LC-MS/MS Method Validation Metrics with Galanthamine-O-methyl-d3 as Internal Standard |
|---|---|
| Target Compound Data | Galanthamine-O-methyl-d3 (CAS 1279031-09-2) used as internal standard |
| Comparator Or Baseline | Galanthamine (unlabeled, CAS 357-70-0) as analyte |
| Quantified Difference | Analytical range: 2-2000 ng/mL; Intra- and inter-day accuracy: 96.8-101%; Precision (RSD): <4.88% |
| Conditions | UPLC-MS on a Waters Acquity UPLC BEH C18 column; mobile phases with 2 mM ammonium formate and 0.2% formic acid; gradient elution at 0.6 mL/min; positive electrospray ionization; selected ion monitoring mode. |
Why This Matters
This validation data provides direct evidence that procuring Galanthamine-O-methyl-d3 as an internal standard will enable a bioanalytical method with the accuracy, precision, and range required for regulatory-compliant pharmacokinetic studies.
- [1] Wang J, Pavurala N, Xu X, Krishnaiah YSR, Faustino PJ. Development and validation of a UPLC-MS method for the determination of galantamine in guinea pig plasma and its application to a pre-clinical bioavailability study of novel galantamine formulations. Biomed Chromatogr. 2018;32(9):e4275. View Source
